molecular formula C10H13NO B1392572 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-12-6

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1392572
CAS RN: 58960-12-6
M. Wt: 163.22 g/mol
InChI Key: XMQVNUTYQGTWSH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .


Synthesis Analysis

The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is 1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Pharmaceutical Intermediate

“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Bioactive Thiazine and Benzothiazine Derivatives

Many thiazine derivatives, including “2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine”, are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Green Synthesis Methods

“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” can be synthesized through green synthesis methods . These methods are environmentally friendly and sustainable, making them preferable for large-scale industrial applications.

Anti-Proliferative Evaluation

“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” and its derivatives can be used in anti-proliferative evaluations . These evaluations are crucial in cancer research, as they help determine the effectiveness of potential anticancer drugs.

Heterocycle Substitution

The effect of heterocycle substitution is another direction to explore with "2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine" . This could lead to the development of new compounds with unique properties and applications.

Building Blocks of Synthetic Relevance

“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” can be used as a building block in synthetic chemistry . It can be used to synthesize structurally diverse compounds, expanding the range of possible applications.

Mechanism of Action

Target of Action

The primary targets of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . The compound acts as an inhibitor of insulin release and a relaxant of vascular smooth muscle .

Mode of Action

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine interacts with its targets by opening the pancreatic β-cell KATP channels . It is less active as an inhibitor of glucose-induced insulin release compared to its chroman counterparts . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .

Biochemical Pathways

The compound affects the biochemical pathways related to insulin release and muscle relaxation . By opening the KATP channels, it inhibits the release of insulin from pancreatic β-cells . In vascular smooth muscle cells, it blocks the entry of calcium, leading to muscle relaxation .

Result of Action

The molecular and cellular effects of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects are due to its interaction with the KATP channels and its role as a calcium entry blocker .

Action Environment

The action, efficacy, and stability of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be influenced by various environmental factors. For instance, the compound’s myorelaxant activity was characterized on rat aortic rings precontracted by 30 mM KCl in the presence of glibenclamide (10 μM) or precontracted by 80 mM extracellular KCl . This suggests that the compound’s action can be influenced by the concentration of extracellular potassium ions .

properties

IUPAC Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVNUTYQGTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264455
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

58960-12-6
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58960-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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